molecular formula C6H4O4Se B8541813 Selenophene-2,5-dicarboxylic acid

Selenophene-2,5-dicarboxylic acid

Cat. No. B8541813
M. Wt: 219.06 g/mol
InChI Key: NPSCRHHIGTZNJU-UHFFFAOYSA-N
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Patent
US08143237B2

Procedure details

A solution of silver nitrate (6.26 g, 36.86 mmol) in water (10 mL) was added to methyl 5-formylselenophene-2-carboxylate (4.0 g, 18.43 mmol) at 0° C. for 5 min. Then a solution of sodium hydroxide (3.05 g, 76.34 mmol) in water (10 mL) was added to the reaction mixture at the same temperature for 5 min and stirred the mixture at room temperature (rt) for 1 h. The cooled reaction mixture was poured into ice cooled water and acidified with dil. HCl. The solution was extracted with ethyl acetate (3×100 mL) and the combined organic layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as off-white color solid (3.2 g, 80%), mp 293-295° C. 1H NMR (400 MHz, DMSO-d6): δ 13.48 (2H, br s, 2×—COOH), 7.82 (2H, s, H-3,4); LC-MS (negative ion mode): m/z 219, 217 (M−H)−.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.26 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[Se:7][C:6]([C:8]([O:10]C)=[O:9])=[CH:5][CH:4]=1)=[O:2].[OH-:12].[Na+].Cl>O.[N+]([O-])([O-])=O.[Ag+]>[Se:7]1[C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=[C:3]1[C:1]([OH:2])=[O:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)C1=CC=C([Se]1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
6.26 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred the mixture at room temperature (rt) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Se]1C(=CC=C1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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